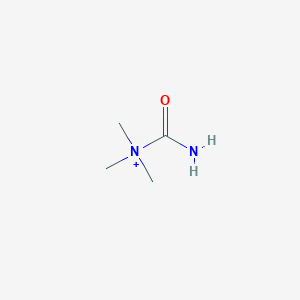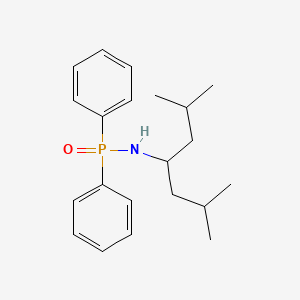
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of phosphinic amides, which are known for their diverse applications in various fields of chemistry and industry. The presence of both alkyl and phenyl groups in its structure contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethylheptan-4-amine and diphenylphosphinic chloride.
Reaction Conditions: The amine is reacted with diphenylphosphinic chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Alkyl halides or aryl halides for substitution reactions.
Major Products
Phosphine Oxides: Formed through oxidation.
Phosphines: Resulting from reduction.
Substituted Amides: Produced via nucleophilic substitution.
Applications De Recherche Scientifique
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-Dimethylheptan-4-yl)naphthalen-1-amine
- N-(2,6-Dimethylheptan-4-yl)-1-(propan-2-yl)piperidin-4-amine
Uniqueness
N-(2,6-Dimethylheptan-4-yl)-P,P-diphenylphosphinic amide stands out due to its unique combination of alkyl and phenyl groups, which confer distinct reactivity and stability compared to other similar compounds. Its specific structural features make it particularly valuable in applications requiring precise control over chemical properties and reactivity.
Propriétés
Numéro CAS |
156301-30-3 |
|---|---|
Formule moléculaire |
C21H30NOP |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-diphenylphosphoryl-2,6-dimethylheptan-4-amine |
InChI |
InChI=1S/C21H30NOP/c1-17(2)15-19(16-18(3)4)22-24(23,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,17-19H,15-16H2,1-4H3,(H,22,23) |
Clé InChI |
DTTJSOWPVJMSOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(C)C)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)
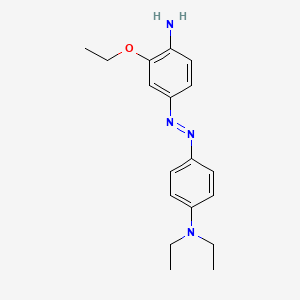
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
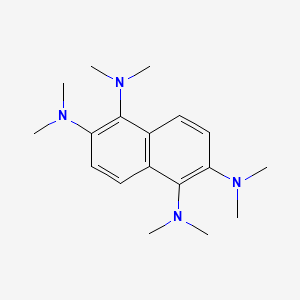

![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)
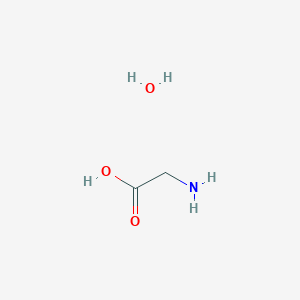
![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)

